molecular formula C11H16O4 B13496972 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid

Cat. No.: B13496972
M. Wt: 212.24 g/mol
InChI Key: VONSEHRZKUVEKT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid (CAS 2703780-15-6) is a high-purity chemical building block featuring a spiro[3.4]octane scaffold. This compound has a molecular formula of C11H16O4 and a molecular weight of 212.24 g/mol . Its structure contains both a carboxylic acid and a methyl ester functional group, making it a versatile intermediate for synthetic organic chemistry and medicinal chemistry research . The spirocyclic core provides three-dimensional rigidity, which is of significant value in the design of novel molecular scaffolds and in the exploration of structure-activity relationships in drug discovery programs. The carboxylic acid group can undergo various reactions common to its class, including salt formation with bases, reduction to alcohols, and conversion to functional derivatives such as acyl chlorides, amides, and anhydrides . As a bifunctional molecule, it is well-suited for polymer chemistry, materials science, and as a precursor for more complex, spirocycle-containing compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-methoxycarbonylspiro[3.4]octane-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-15-10(14)8-6-7(9(12)13)11(8)4-2-3-5-11/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

VONSEHRZKUVEKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C12CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable diene with a dienophile in a Diels-Alder reaction can form the spirocyclic structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the development of new materials with unique structural properties

Mechanism of Action

The mechanism by which 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo Series

(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound 1a)
  • Structure : A bicyclo[1.1.1]pentane core with substituents similar to the target compound.
  • Properties : High ring strain due to the small bicyclo framework, which enhances reactivity. This compound is commercially accessible and used as a bioisostere for linear or aromatic moieties in drug design .
  • Applications : Employed in photoelectrochemical decarboxylative C(sp³)–N coupling reactions for synthesizing saturated aniline bioisosteres .
(b) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (Compound 1b)
  • Structure : A larger bicyclo[2.2.2]octane system with reduced ring strain compared to bicyclo[1.1.1]pentane derivatives.
  • Properties: Improved solubility and stability due to the less strained framework. CAS: 1459-96-7, with commercial availability noted in and .
  • Applications : Used as a rigid scaffold in peptidomimetics and enzyme inhibitors.
Comparison Table: Bicyclo vs. Spiro Derivatives
Property Target Spiro Compound Compound 1a (Bicyclo[1.1.1]pentane) Compound 1b (Bicyclo[2.2.2]octane)
Ring Strain Moderate (spiro[3.4]octane) High Low
Solubility Likely intermediate Low (due to high rigidity) Higher (relaxed structure)
Synthetic Accessibility Not explicitly reported Commercially available Commercially available
Bioisosteric Utility Potential for 3D diversity Proven in aniline replacements Used in larger biomimetics

Spirocyclic Carboxylic Acids

(a) Spiro[2.5]octane-1-carboxylic acid ()
  • Structure : A smaller spiro[2.5]octane system with a single carboxylic acid group.
  • Properties : Molecular weight ~168.19 g/mol, with a price of €349/100 mg, indicating high synthetic complexity .
  • Applications : Utilized in constrained peptide analogs and kinase inhibitors.
(b) 5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid ()
  • Structure : A tricyclic system with methoxycarbonyl and carboxylic acid groups.
Comparison Table: Spiro Derivatives
Property Target Spiro Compound Spiro[2.5]octane-1-carboxylic acid Tricyclo[3.3.0.0³,⁷]octane Derivative
Complexity Moderate (spiro[3.4]) Lower (spiro[2.5]) Higher (tricyclic)
Functional Groups Methoxycarbonyl + carboxylic Single carboxylic acid Methoxycarbonyl + carboxylic
Cost/Accessibility Not reported €349/100 mg Not commercially listed

Cyclohexane and Cyclopentane Derivatives ()

Compounds like 4-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS: 32529-79-6) and 3-oxocyclopentanecarboxylic acid (CAS: 98-78-2) share functional groups with the target spiro compound but lack its three-dimensional rigidity. These analogs exhibit higher conformational flexibility, which may reduce binding affinity in biological targets compared to spiro systems .

Biological Activity

3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a spirocyclic structure that contributes to its biological activity. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of approximately 210.23 g/mol. The presence of the methoxycarbonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of similar compounds, suggesting that this compound may exhibit moderate radical scavenging activity. For instance, research on related methoxycarbonyl derivatives indicated reduction percentages between 13% and 23% against hydroxyl radicals, showcasing their potential as moderate antioxidants compared to standard antioxidants like quercetin and kaempferol .

Protein Binding Affinity

Molecular docking studies have been employed to assess the binding affinity of this compound to serum albumin proteins, which are critical for drug delivery and distribution in the body. The binding energies calculated for similar compounds ranged from -24.6 to -41.0 kJ/mol, indicating a favorable interaction with serum albumin . This property is essential for understanding the pharmacokinetics of the compound.

Case Studies

  • Case Study on Binding Affinity : A study investigated the binding affinity of various methoxycarbonyl derivatives to human serum albumin (HSA). The results showed that compounds with bromine and methoxy groups had higher binding affinities at specific Sudlow sites compared to others, which could be extrapolated to predict the behavior of this compound in biological systems .
  • Antioxidant Activity Assessment : Electron paramagnetic resonance (EPR) spectroscopy was used to evaluate the antioxidant properties of related coumarin derivatives. The findings suggested that these compounds could effectively reduce oxidative stress markers, supporting the hypothesis that this compound may possess similar capabilities .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound in comparison with related compounds:

Compound Molecular Weight (g/mol) Antioxidant Activity (%) Binding Energy (kJ/mol)
This compound210.23TBDTBD
Coumarin Derivative with Methoxy GroupVariable23%-41.0
Coumarin Derivative with Bromine GroupVariable13%-36.7

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high yields of 3-(Methoxycarbonyl)spiro[3.4]octane-1-carboxylic acid?

  • Answer : Multi-step synthesis is typically required, involving:

  • Oxidation of precursors : Use reagents like potassium permanganate or chromium trioxide to introduce carboxylic acid groups, as seen in cyclopentane derivatives .
  • Spirocyclic core formation : Optimize reaction conditions (e.g., temperature, solvent polarity) to stabilize strained spiro junctions. Evidence from azaspiro systems suggests that controlled ring-closing reactions are critical .
  • Purification : High-performance liquid chromatography (HPLC) with >99% purity thresholds is recommended, as validated in cyclobutane analogs .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm spiro connectivity and functional group placement by comparing chemical shifts to structurally related spiro compounds (e.g., 6-azaspiro[3.4]octane derivatives) .
  • Mass spectrometry (MS) : Verify molecular weight accuracy, as demonstrated in cyclopentane-carboxylic acid analyses .
  • HPLC : Ensure purity (>99%) using protocols similar to those for 3-oxocyclobutane derivatives .

Q. What are the stability considerations for storing this compound?

  • Answer :

  • Storage conditions : Room temperature in inert, moisture-free environments is generally acceptable, as indicated for spirocyclic carboxylic acids .
  • Re-test intervals : Re-evaluate purity every 5 years, aligning with stability data from cyclobutane-carboxylic acid batches .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic systems?

  • Answer :

  • Density Functional Theory (DFT) : Model transition states to predict regioselectivity in spiro ring formation, addressing discrepancies between experimental and theoretical yields .
  • Molecular dynamics : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents used in Friedel-Crafts acylation steps .

Q. What strategies address conflicting data in ecological toxicity assessments for spirocyclic compounds?

  • Answer :

  • Experimental填补gaps : Conduct in vitro bioaccumulation assays (e.g., OECD 305 guidelines) to supplement the lack of ecological data noted in safety sheets .
  • Comparative analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., 3-methoxybenzoic acid derivatives) to infer potential risks .

Q. How can advanced spectroscopic techniques elucidate conformational dynamics of the spiro[3.4]octane core?

  • Answer :

  • Variable-temperature NMR : Probe ring-flipping behavior or steric strain by analyzing signal splitting at low temperatures .
  • X-ray crystallography : Resolve spatial arrangements of the methoxycarbonyl and carboxylic acid groups, as applied to cyclopentane analogs .

Q. What methodologies optimize enantiomeric purity in chiral derivatives of this compound?

  • Answer :

  • Chiral chromatography : Use cellulose-based columns to separate enantiomers, as validated for spirocyclic intermediates .
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., Rh-carboxamide catalysts) during key acylation steps, inspired by lactone synthesis protocols .

Methodological Notes

  • Contradiction management : When conflicting purity or stability data arise, cross-validate using orthogonal techniques (e.g., NMR + HPLC + MS) .
  • Scalability : Transition from batch to continuous flow reactors for large-scale synthesis, leveraging industrial protocols from azaspiro systems .

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